1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene
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Overview
Description
1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene is an organic compound with a complex structure It is characterized by the presence of a bromine atom, multiple methoxy groups, and a dimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by etherification and methylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethers or amines, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity and efficacy. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-bromo-2-methoxybenzene: A simpler compound with a single methoxy group and bromine atom.
2-bromoanisole: Contains a bromine atom and a methoxy group on an aromatic ring.
1-bromo-2-(2-methoxyethoxy)ethane: Features a bromine atom and an ethoxy group.
Uniqueness
1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene is unique due to its complex structure, which includes multiple functional groups and a dimethylbenzene core
Properties
IUPAC Name |
1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-12-5-6-16(17(11-12)20-4)21-7-8-22-18-14(3)9-13(2)10-15(18)19/h5-6,9-11H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCMHFIAOWTWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2Br)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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